molecular formula C20H18N2O3S B2431490 N-(3-(benzofuran-2-yl)propyl)quinoline-8-sulfonamide CAS No. 2034379-86-5

N-(3-(benzofuran-2-yl)propyl)quinoline-8-sulfonamide

Cat. No. B2431490
CAS RN: 2034379-86-5
M. Wt: 366.44
InChI Key: INAPTBOZNFYQBG-UHFFFAOYSA-N
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Description

Benzofuran is a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Quinoline and its analogues can be synthesized through various protocols, such as Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound having a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Benzofuran rings can be constructed through various methods, including a unique free radical cyclization cascade and proton quantum tunneling . Quinoline can be synthesized through various classical reaction methodologies, such as Gould–Jacobs, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds, which are a part of the structure of the compound , have been shown to possess strong anti-tumor activities . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds have also been found to exhibit antibacterial activities . This suggests that “N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide” could potentially be used in the development of new antibacterial agents.

Anti-Oxidative Activity

The anti-oxidative activity of benzofuran compounds is another area of interest . This property could make the compound useful in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has been discovered to have anti-hepatitis C virus activity .

Anticancer Agents

Benzofuran and its derivatives have been developed and utilized as anticancer agents . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Antimicrobial Activity

Some new coumarin derivatives, which share structural similarities with “N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide”, have been synthesized and tested for their in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .

Future Directions

Benzofuran and quinoline derivatives have attracted considerable attention due to their diverse pharmacological activities and potential applications as drugs . Future research may focus on the synthesis of new derivatives and the exploration of their biological activities.

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to exhibit significant cell growth inhibitory effects

Biochemical Pathways

Given the reported biological activities of benzofuran compounds , it can be inferred that the compound may affect pathways related to cell growth and proliferation, oxidative stress, and viral replication.

Result of Action

Based on the reported biological activities of benzofuran compounds , it can be inferred that the compound may result in inhibited cell growth, reduced oxidative stress, and potentially, inhibited viral replication.

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-26(24,19-11-3-7-15-8-4-12-21-20(15)19)22-13-5-9-17-14-16-6-1-2-10-18(16)25-17/h1-4,6-8,10-12,14,22H,5,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAPTBOZNFYQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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